b-D-Fructopyranoside, 4-azidoethyl
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Overview
Description
b-D-Fructopyranoside, 4-azidoethyl: is a biochemical compound with the molecular formula C8H15N3O6 and a molecular weight of 249.22 g/mol . It is a derivative of fructose, a natural sugar, and contains an azidoethyl group, which makes it a valuable compound in various biochemical and synthetic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of b-D-Fructopyranoside, 4-azidoethyl typically involves the reaction of D-fructose with 2-azidoethanol in the presence of an acid catalyst. The reaction is carried out at room temperature, resulting in the formation of the desired product with high yield . The azido group is introduced through nucleophilic substitution reactions, where the hydroxyl group of the fructose is replaced by the azido group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions: b-D-Fructopyranoside, 4-azidoethyl undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as halides, thiols, and amines.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophiles: Halides, thiols, amines.
Reducing Agents: Hydrogen gas, palladium on carbon.
Cycloaddition Reagents: Alkynes, copper(I) catalysts.
Major Products Formed:
Substitution Products: Halogenated, thiolated, and aminated derivatives.
Reduction Products: Aminoethyl derivatives.
Cycloaddition Products: Triazole derivatives.
Scientific Research Applications
Chemistry: b-D-Fructopyranoside, 4-azidoethyl is used as a building block in organic synthesis, particularly in the synthesis of complex carbohydrates and glycosides. Its azido group allows for easy modification and functionalization, making it a versatile intermediate in chemical reactions.
Biology: In biological research, this compound is used as a substrate for studying enzymatic reactions involving carbohydrates. It is also used in the development of glycan-based probes for imaging and diagnostic applications.
Medicine: The compound is explored for its potential in drug development, particularly in the design of glycosylated drugs and prodrugs. Its ability to undergo click chemistry reactions makes it a valuable tool in bioconjugation and drug delivery systems.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism of action of b-D-Fructopyranoside, 4-azidoethyl involves its ability to participate in various chemical reactions due to the presence of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are important in bioconjugation and drug development. The compound can also act as a substrate for enzymes involved in carbohydrate metabolism, providing insights into enzymatic pathways and mechanisms.
Comparison with Similar Compounds
n-Butyl-β-D-fructopyranoside: A fructopyranoside derivative with a butyl group instead of an azidoethyl group.
2’-Chloroethyl β-D-fructopyranoside: A fructopyranoside derivative with a chloroethyl group.
Uniqueness: b-D-Fructopyranoside, 4-azidoethyl is unique due to the presence of the azido group, which imparts distinct chemical reactivity and versatility. The azido group allows for easy functionalization and participation in click chemistry reactions, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-(2-azidoethoxy)-2,5-bis(hydroxymethyl)oxolane-3,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O6/c9-11-10-1-2-16-8(4-13)7(15)6(14)5(3-12)17-8/h5-7,12-15H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYGQHVACBKGHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC1(C(C(C(O1)CO)O)O)CO)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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